2-Methyl-5-(trifluoromethyl)benzothiazole

Descripción general

Descripción

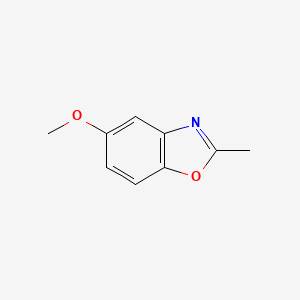

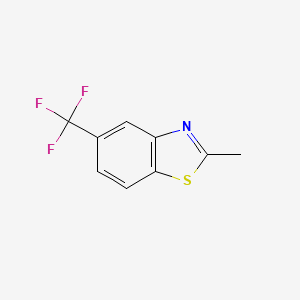

2-Methyl-5-(trifluoromethyl)benzothiazole , also known as MTBT , is a heterocyclic organic compound. Its chemical formula is C9H6F3NS , and it has a molecular weight of 217.214 g/mol . MTBT is commonly used as a building block in medicinal chemistry due to its unique structure and reactivity.

Synthesis Analysis

The synthesis of MTBT involves several steps. One common method is the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride or trifluoroacetyl chloride . This process introduces the trifluoromethyl group at the 5-position of the benzothiazole ring. The resulting MTBT compound exhibits enhanced lipophilicity and altered pharmacokinetic properties .

Molecular Structure Analysis

MTBT features a benzothiazole core with a trifluoromethyl substituent at the 5-position. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for drug design and modification. The molecular structure is crucial for understanding its interactions with biological targets .

Chemical Reactions Analysis

MTBT can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have explored its reactivity to create novel derivatives with potential pharmacological activities. These reactions allow the introduction of diverse functional groups, enabling the design of MTBT-based drugs .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Pharmaceutical and Medicinal Chemistry

Benzothiazole derivatives and their metal complexes possess a wide range of pharmacological properties. They have been found to exhibit anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-Parkinson, anti-diabetic, anti-leishmanial, anti-malarial, anti-inflammatory, and other activities . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Biochemistry

Benzothiazoles have played an important role in the field of biochemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is one of the most significant problems facing researchers .

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported. These advances include condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Material Science

Benzothiazole derivatives are also used as electrophosphorescent emitter in OLEDs .

Chemical Synthesis

Benzothiazole compounds are used in various areas of research including chemical synthesis .

Fluorescent Pigment Dyeing Substrates

2-aryl benzothiazoles, a type of benzothiazole derivative, act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .

Bacterial Detection

Benzothiazole derivatives are used in bacterial detection .

DNG Gyrase Inhibitors

They are used as DNG gyrase inhibitors .

Anti-tumor Agents

Benzothiazole derivatives have shown anti-tumor properties .

Anti-melanogenesis Agents

They are used as anti-melanogenesis agents .

Fluorescent Probes for Analyte Detection

Benzothiazole derivatives are used as fluorescent probes for analyte detection .

Vulcanization Accelerators

Benzothiazoles are widely used as vulcanization accelerators .

Antioxidants

They are used as antioxidants .

Plant Growth Regulators

Benzothiazoles are used as plant growth regulators .

Enzyme Inhibitors

They act as enzyme inhibitors .

Imaging Reagents

Benzothiazoles are used as imaging reagents .

Fluorescence Materials

They are used as fluorescence materials .

Electroluminescent Devices

Safety And Hazards

Propiedades

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIOZBPOLWETSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059943 | |

| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(trifluoromethyl)benzothiazole | |

CAS RN |

398-99-2 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(trifluoromethyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.